OG-L002

説明

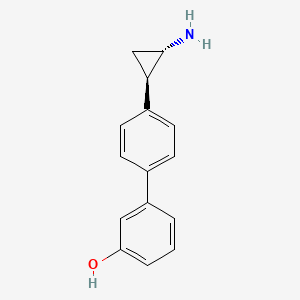

Structure

3D Structure

特性

IUPAC Name |

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOJSZXQRJGBCW-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OG-L002 as a Lysine-Specific Demethylase 1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support researchers and professionals in the fields of drug discovery and development.

Core Concepts: OG-L002 and LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity is context-dependent, influencing gene expression, and has been implicated in various pathological processes, including cancer and viral infections.[2][3] LSD1 is often overexpressed in a variety of cancers, where it contributes to tumorigenesis and metastasis, making it a compelling target for therapeutic intervention.[3][4]

OG-L002 is a potent and selective inhibitor of LSD1.[5] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in repressive histone methylation marks, thereby altering gene expression.[6] This has shown therapeutic potential, particularly in the context of viral infections like Herpes Simplex Virus (HSV), where LSD1 is recruited by the virus to facilitate the expression of its immediate-early (IE) genes.[7] By inhibiting LSD1, OG-L002 can epigenetically block viral lytic replication and reactivation from latency.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for OG-L002 from various in vitro and in vivo studies.

Table 1: In Vitro Biochemical Activity of OG-L002

| Target | IC50 | Assay Type | Reference |

| LSD1 | 20 nM (0.02 µM) | Cell-free demethylase assay | [5][8] |

| MAO-A | 1.38 µM | Cell-free assay | [5][8] |

| MAO-B | 0.72 µM | Cell-free assay | [5][8] |

Table 2: In Vitro Cellular Activity of OG-L002

| Cell Line | Effect | IC50 | Assay Type | Reference |

| HeLa | Inhibition of HSV IE gene expression | ~10 µM | qRT-PCR | [8] |

| HFF | Inhibition of HSV IE gene expression | ~3 µM | qRT-PCR | [8] |

Table 3: In Vivo Efficacy of OG-L002 in an HSV-2 Mouse Model

| Animal Model | Treatment Regimen | Effect | Reference |

| BALB/c mice | 6-40 mg/kg/day (intraperitoneal) | Dose-dependent reduction of viral genomes in ganglia | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving OG-L002.

LSD1 Demethylase Activity Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.[9][10][11]

Protocol:

-

Reagent Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 7.4).

-

Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer according to the manufacturer's instructions (e.g., Thermo Fisher Scientific A22188).[9]

-

Prepare serial dilutions of OG-L002 in DMSO and then dilute in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the purified recombinant LSD1 enzyme.

-

Add the diluted OG-L002 or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding the histone H3 peptide substrate (e.g., H3K4me2).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Add the Amplex® Red/HRP working solution to each well.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[12]

-

Subtract the background fluorescence from a no-enzyme control.

-

Calculate the percent inhibition for each OG-L002 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of OG-L002 on cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Protocol:

-

Cell Plating:

-

Seed HeLa or HFF cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

-

-

Compound Treatment:

-

Prepare serial dilutions of OG-L002 in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of OG-L002 or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of specific proteins, such as modified histones, with specific genomic regions, like viral promoters.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by quantitative PCR (qPCR).[16][17][18]

Protocol:

-

Cell Cross-linking and Lysis:

-

Treat cells (e.g., HSV-infected HeLa cells treated with OG-L002 or vehicle) with formaldehyde to cross-link proteins to DNA.

-

Harvest and lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2) or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the HSV immediate-early gene promoters.

-

Quantify the amount of immunoprecipitated DNA relative to the total input DNA.

-

Quantitative Reverse Transcription PCR (qRT-PCR) for HSV Gene Expression

This technique is used to measure the levels of specific viral mRNAs to assess the impact of OG-L002 on viral gene expression.

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR. The amount of amplified product is proportional to the initial amount of target mRNA.[8][19]

Protocol:

-

Cell Treatment and RNA Isolation:

-

Infect cells (e.g., HeLa or HFF) with HSV-1 at a specific multiplicity of infection (MOI).

-

Treat the infected cells with various concentrations of OG-L002 or vehicle.

-

At a specific time point post-infection (e.g., 2 hours), harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent).[8]

-

-

DNase Treatment and cDNA Synthesis:

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).

-

-

qPCR:

-

Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the HSV immediate-early genes (e.g., ICP0, ICP4, ICP27) and a housekeeping gene for normalization (e.g., 18S rRNA).[20]

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression in OG-L002-treated cells relative to vehicle-treated cells using the 2-ΔΔCt method.

-

Western Blotting for Histone Modifications

Western blotting is used to detect changes in the global levels of specific histone modifications following treatment with OG-L002.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[21][22]

Protocol:

-

Histone Extraction:

-

Harvest cells treated with OG-L002 or vehicle.

-

Isolate nuclei and perform an acid extraction to enrich for histone proteins.

-

-

Protein Quantification and Gel Electrophoresis:

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins on a high-percentage SDS-polyacrylamide gel (e.g., 15%).[4]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

-

-

Secondary Antibody and Detection:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

In Vivo HSV-2 Infection Mouse Model

This model is used to evaluate the efficacy of OG-L002 in a living organism.

Protocol:

-

Animal Model:

-

Use female BALB/c mice.[23]

-

-

Hormonal Treatment (for intravaginal infection):

-

To synchronize the estrous cycle and increase susceptibility to infection, mice can be pre-treated with medroxyprogesterone acetate.[24]

-

-

Drug Administration:

-

Administer OG-L002 or vehicle control intraperitoneally daily for a specified period before and after infection. Doses can range from 6 to 40 mg/kg/day.[8]

-

-

Viral Challenge:

-

Monitoring and Sample Collection:

-

Monitor the mice daily for signs of disease and survival.

-

At specific time points post-infection, euthanize a subset of mice and harvest tissues such as the vaginal tract and dorsal root ganglia.

-

-

Analysis:

-

Quantify the viral load in the harvested tissues by qPCR.

-

Analyze immune responses or other relevant parameters as needed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to OG-L002 and LSD1.

LSD1's Role in Transcriptional Regulation

Caption: LSD1 in a complex with CoREST and HDACs targets and demethylates H3K4me1/2, leading to gene repression.

OG-L002 Mechanism of Action in HSV Infection

Caption: OG-L002 inhibits LSD1, preventing the removal of repressive chromatin marks from HSV IE gene promoters.

Experimental Workflow for Evaluating OG-L002 In Vitro

Caption: Workflow for the in vitro characterization of OG-L002's biochemical and cellular effects.

Conclusion

OG-L002 has emerged as a potent and selective inhibitor of LSD1 with demonstrated efficacy in preclinical models, particularly in the context of herpes simplex virus infection. Its ability to modulate the epigenetic landscape by preventing the removal of repressive histone marks presents a promising therapeutic strategy. The data and protocols provided in this guide offer a comprehensive resource for researchers to further investigate the potential of OG-L002 and other LSD1 inhibitors in various disease models. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other LSD1-implicated diseases, such as cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. broadpharm.com [broadpharm.com]

- 3. news-medical.net [news-medical.net]

- 4. docs.abcam.com [docs.abcam.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. goldbio.com [goldbio.com]

- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. diagenode.com [diagenode.com]

- 19. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Real time PCR for monitoring regulation of host gene expression in herpes simplex virus type 1-infected human diploid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Histone western blot protocol | Abcam [abcam.com]

- 22. Histone Modification [labome.com]

- 23. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo [mdpi.com]

- 24. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | NET-EN treatment leads to delayed HSV-2 infection, enhanced mucin and T cell functions in the female genital tract when compared to DMPA in a preclinical mouse model [frontiersin.org]

- 26. academic.oup.com [academic.oup.com]

Unveiling the Antiviral Potential of OG-L002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of OG-L002, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). By targeting the epigenetic regulation of viral gene expression, OG-L002 presents a novel therapeutic avenue for combating a range of DNA viruses. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Epigenetic Repression of Viral Lytic Replication

OG-L002 functions as a selective inhibitor of LSD1, an enzyme crucial for demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9), which in turn plays a vital role in regulating gene expression.[1] In the context of viral infections, particularly herpes simplex virus (HSV), LSD1 is required for the expression of immediate-early (IE) genes, which are essential for initiating the viral lytic replication cycle.[2]

By inhibiting LSD1, OG-L002 prevents the demethylation of repressive histone marks on viral IE gene promoters.[3] This leads to an accumulation of repressive chromatin, effectively silencing the transcription of IE genes like ICP4 and ICP27 in HSV.[3] The suppression of IE gene expression subsequently blocks the entire cascade of viral replication, including viral DNA synthesis and the production of progeny virions.[2][3] This mechanism has been demonstrated to be effective not only against HSV but also other DNA viruses such as human cytomegalovirus (hCMV) and adenovirus.[3]

Quantitative Efficacy of OG-L002

The antiviral activity of OG-L002 has been quantified across various in vitro and in vivo models, demonstrating its potency and selectivity.

| Parameter | Value | Assay/Model | Notes |

| IC50 (LSD1) | 20 nM | Cell-free demethylase assay | Demonstrates high potency against the target enzyme.[4] |

| Selectivity | 36-fold over MAO-B, 69-fold over MAO-A | Cell-free assays | Highlights specificity for LSD1 over other monoamine oxidases.[4] |

| IC50 (HSV IE Gene Expression) | ~10 µM | HeLa cells | Effective concentration for inhibiting viral gene expression in a cervical cancer cell line.[3] |

| IC50 (HSV IE Gene Expression) | ~3 µM | Human Foreskin Fibroblast (HFF) cells | Shows greater potency in a primary human cell line.[3] |

| Viral Yield Reduction (HSV-1) | ~100-fold | HeLa and HFF cells (50 µM OG-L002) | Significant reduction in the production of new infectious virus particles.[3] |

| Viral Yield Reduction (CyHV-3) | 96% (20 µM), 98% (50 µM) | In vitro plaque assay | Demonstrates efficacy against another herpesvirus, Cyprinid herpesvirus 3.[1] |

| In Vivo Efficacy (HSV Primary Infection) | Dose-dependent reduction in viral genomes | Mouse model (6 to 40 mg/kg/day) | Suppresses the progression of primary HSV infection in a living organism.[3][5] |

| In Vivo Efficacy (HSV Reactivation) | Significant reduction in reactivated virus | Mouse ganglion explant model (10-50 µM) | Blocks the reactivation of latent HSV, a key clinical challenge.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize the antiviral properties of OG-L002.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of an antiviral compound required to inhibit viral plaque formation in cultured cells.

-

Cell Seeding: Plate a suitable host cell line (e.g., HeLa, HFF, or Vero cells) in 6-well or 12-well plates and grow to 90-100% confluency.

-

Compound Preparation: Prepare serial dilutions of OG-L002 in cell culture medium. A DMSO control should be included.

-

Pre-treatment (Optional but recommended): Pre-treat the confluent cell monolayers with the different concentrations of OG-L002 or DMSO control for a specified period (e.g., 4 hours).[3]

-

Viral Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), typically 0.1 PFU/cell, for 1-2 hours to allow for viral adsorption.[3]

-

Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing methylcellulose or agar) containing the respective concentrations of OG-L002.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the DMSO control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined by non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression

This method quantifies the levels of specific viral transcripts to assess the impact of OG-L002 on viral gene expression.

-

Cell Treatment and Infection: Treat cells with OG-L002 or DMSO control and infect with the virus as described in the antiviral assay protocol.

-

RNA Extraction: At a specific time point post-infection (e.g., 2 hours for HSV IE genes), harvest the cells and extract total RNA using a suitable commercial kit.[3]

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and primers specific for the viral gene of interest (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g., S15, GAPDH).[3]

-

Data Analysis: Determine the relative expression of the viral gene in OG-L002-treated samples compared to the DMSO control using the ΔΔCt method.

In Vivo Mouse Model of HSV Infection

This protocol evaluates the efficacy of OG-L002 in a living organism.

-

Animal Acclimatization: Acclimate BALB/c mice for at least one week before the experiment.

-

Compound Administration: Pre-treat mice with OG-L002 (e.g., 6 to 40 mg/kg/day) or a vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 7 days). A positive control group treated with a known antiviral like acyclovir (ACV) should be included.[3][5]

-

Viral Challenge: Infect the mice with a lethal or sub-lethal dose of HSV.

-

Monitoring: Monitor the mice for signs of disease and mortality.

-

Tissue Harvesting: At various days post-infection, harvest relevant tissues, such as the trigeminal ganglia for HSV.[3]

-

Viral Load Quantification: Determine the viral load in the harvested tissues by quantifying viral DNA using qPCR or by titrating infectious virus using a plaque assay.[3]

-

Data Analysis: Compare the viral loads between the OG-L002-treated groups, the vehicle control group, and the positive control group to assess the in vivo antiviral efficacy.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of OG-L002 and a typical experimental workflow.

Caption: Mechanism of OG-L002 in inhibiting HSV lytic replication.

Caption: A generalized workflow for antiviral drug screening.

This comprehensive guide on OG-L002 provides a solid foundation for researchers and drug developers interested in the therapeutic potential of LSD1 inhibitors as antiviral agents. The data and protocols presented herein are intended to facilitate further investigation and development in this promising area of antiviral research.

References

The Specificity of OG-L002 for LSD1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document outlines the quantitative measures of its selectivity, detailed protocols for key experimental assays used in its characterization, and a visualization of the signaling pathways affected by its activity.

Executive Summary

OG-L002 is a small molecule inhibitor that demonstrates high potency and selectivity for LSD1, a key epigenetic regulator involved in various cellular processes and disease states. Understanding the precise specificity of OG-L002 is critical for its application as a research tool and its potential development as a therapeutic agent. This guide summarizes the available data on its inhibitory activity and provides the necessary technical details for its evaluation.

Data Presentation: Quantitative Analysis of OG-L002 Specificity

The inhibitory activity of OG-L002 has been quantified against LSD1 and other related enzymes, primarily the monoamine oxidases A and B (MAO-A and MAO-B), which share structural homology with LSD1. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Enzyme | OG-L002 IC50 | Fold Selectivity vs. LSD1 | Reference |

| LSD1 (KDM1A) | 20 nM | - | [1][2] |

| MAO-A | 1.38 µM | 69-fold | [1][2] |

| MAO-B | 0.72 µM | 36-fold | [1][2] |

Note: IC50 values can vary slightly between different assay conditions and experimental setups.

Experimental Protocols

Detailed methodologies for the key assays used to determine the specificity of OG-L002 are provided below. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.

In Vitro LSD1 Inhibition Assay (Amplex® Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation of its histone substrate. The H₂O₂ is then detected using the Amplex® Red reagent in a horseradish peroxidase (HRP)-coupled reaction, which generates a fluorescent product (resorufin).

Materials:

-

Recombinant human LSD1 protein

-

Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate

-

OG-L002 or other test inhibitors

-

Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of OG-L002 in DMSO.

-

Prepare serial dilutions of OG-L002 in Assay Buffer.

-

Prepare a solution of recombinant LSD1 in Assay Buffer.

-

Prepare a solution of H3K4me2 peptide substrate in Assay Buffer.

-

Prepare a detection cocktail containing Amplex® Red reagent and HRP in Assay Buffer, protected from light.

-

-

Enzyme Inhibition Reaction:

-

To the wells of a 96-well plate, add the serially diluted OG-L002 or control (DMSO vehicle).

-

Add the LSD1 enzyme solution to all wells except for the no-enzyme control.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiate Demethylation:

-

Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Add the Amplex® Red/HRP detection cocktail to all wells.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Normalize the data to the positive control (DMSO vehicle) to determine the percent inhibition for each OG-L002 concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells expressing LSD1 (e.g., cancer cell lines)

-

OG-L002

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cells (e.g., PCR thermocycler)

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies against LSD1 and a loading control)

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of OG-L002 or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in cell culture medium.

-

-

Heating:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.

-

-

Protein Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Analyze the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

For each temperature, normalize the amount of soluble LSD1 in the OG-L002-treated samples to the vehicle-treated control.

-

Plot the amount of soluble LSD1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of OG-L002 indicates target engagement.

-

Alternatively, at a fixed temperature, plot the amount of soluble LSD1 against the OG-L002 concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.

-

Mandatory Visualizations

LSD1 Signaling Pathway and the Impact of OG-L002

LSD1 functions as a critical regulator of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is intertwined with several key signaling pathways implicated in cancer and other diseases. Inhibition of LSD1 by OG-L002 can modulate these pathways.

Caption: LSD1 signaling pathways and the inhibitory effect of OG-L002.

Experimental Workflow for In Vitro LSD1 Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of an LSD1 inhibitor using the Amplex® Red assay.

References

The Epigenetic Regulator OG-L002: A Technical Guide to its Function in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of OG-L002, a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), in regulating gene expression. This document provides a comprehensive overview of the core science, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Concepts: OG-L002 and its Target, LSD1

OG-L002 is a highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By targeting LSD1, OG-L002 modulates the methylation status of these key histone marks, thereby influencing chromatin structure and gene expression. The primary mechanism of OG-L002 involves the inhibition of LSD1's demethylase activity, which leads to an increase in repressive histone marks, such as H3K9me2, at specific gene promoters, resulting in transcriptional repression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of OG-L002.

Table 1: In Vitro Inhibitory Activity of OG-L002

| Target | IC50 | Selectivity | Reference |

| LSD1 (cell-free assay) | 20 nM | 36-fold vs. MAO-B, 69-fold vs. MAO-A | [2] |

| Monoamine Oxidase A (MAO-A) | 1.38 µM | - | [3] |

| Monoamine Oxidase B (MAO-B) | 0.72 µM | - | [3] |

Table 2: Effect of OG-L002 on Viral Gene Expression and Replication

| Cell Line | Virus | Effect | IC50 / Fold Change | Reference |

| HeLa | HSV-1 | Inhibition of Immediate Early (IE) gene expression | ~10 µM | [4] |

| HFF | HSV-1 | Inhibition of Immediate Early (IE) gene expression | ~3 µM | [4] |

| HeLa & HFF | HSV-1 | Reduction of progeny virus production | ~100-fold reduction | [1] |

| HeLa | HSV-1 | Increase in H3K9me2 at viral IE promoters | 20- to 30-fold increase | [1] |

Table 3: In Vivo Efficacy of OG-L002 in a Mouse Model of HSV Infection

| Animal Model | Virus | Dosage | Administration | Effect | Reference |

| BALB/c mice | HSV-2 (strain MS) | 6 to 40 mg/kg/day | Intraperitoneal | Dose-dependent repression of primary infection | [2] |

| BALB/c mice | HSV-2 | 1 µg/g/day for 4 weeks | Intraperitoneal | Increased F cells and γ-globin mRNA expression in Sickle Cell Disease model | [5] |

Signaling Pathways Regulated by OG-L002 through LSD1 Inhibition

LSD1 is a crucial regulator of several key signaling pathways implicated in cell proliferation, differentiation, and survival. By inhibiting LSD1, OG-L002 can modulate these pathways, highlighting its therapeutic potential beyond virology, particularly in oncology.

Notch Signaling Pathway

LSD1 has been shown to suppress the Notch signaling pathway by binding to the NOTCH1 locus and repressing its expression.[6][7] Inhibition of LSD1 with molecules like ORY-1001 (a compound with a similar mechanism to OG-L002) leads to the activation of the Notch pathway, resulting in the upregulation of Notch target genes such as HES1 and HEY1.[6] This activation can, in turn, suppress the expression of pro-neuroendocrine transcription factors like ASCL1, which is critical for the survival of certain cancer cells, such as small cell lung cancer (SCLC).[6]

PI3K/Akt/mTOR Signaling Pathway

Recent studies have revealed that LSD1 can activate the PI3K/Akt/mTOR signaling pathway.[8] LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit, p85α (encoded by the PIK3R1 gene).[9] Inhibition of LSD1 leads to a significant decrease in Akt phosphorylation, a key step in the activation of this pathway.[8] This suggests that the anti-tumor effects of LSD1 inhibitors may be due to the dual inhibition of both androgen receptor signaling (in the context of prostate cancer) and the PI3K/Akt/mTOR pathway.[8][9]

Detailed Experimental Protocols

LSD1 Demethylase Activity Assay (Amplex Red)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against LSD1.[2]

Materials:

-

Recombinant human LSD1 protein

-

Dimethylated H3K4 peptide substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

OG-L002 or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of OG-L002 in the assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay buffer

-

Recombinant LSD1 protein

-

OG-L002 dilution (or vehicle control)

-

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a detection mixture containing the H3K4 peptide substrate, Amplex Red, and HRP in assay buffer.

-

Initiate the demethylase reaction by adding the detection mixture to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP) for HSV-Infected Cells

This protocol provides a framework for performing ChIP on Herpes Simplex Virus (HSV)-infected cells to assess histone modifications at viral promoters, based on established methods.[10][11][12]

Materials:

-

HeLa or HFF cells

-

HSV-1

-

OG-L002

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)

-

Dilution buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl, pH 8.1)

-

Antibodies against H3K9me2 and control IgG

-

Protein A/G agarose beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M)

-

Proteinase K

-

PCR purification kit

-

Primers for viral immediate-early gene promoters (e.g., ICP0, ICP4, ICP27)

Procedure:

-

Cell Culture and Infection:

-

Plate HeLa or HFF cells and grow to ~80-90% confluency.

-

Pre-treat cells with the desired concentration of OG-L002 or vehicle control for 4-6 hours.

-

Infect cells with HSV-1 at a specified multiplicity of infection (MOI) for 1 hour.

-

Remove the inoculum and add fresh media with OG-L002 or vehicle. Incubate for the desired time (e.g., 4-6 hours post-infection).

-

-

Cross-linking:

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells in lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with dilution buffer.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the pre-cleared chromatin with anti-H3K9me2 antibody or control IgG overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads with elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

-

Treat with Proteinase K to digest proteins.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for viral immediate-early gene promoters.

-

Conclusion

OG-L002 is a valuable research tool for investigating the role of LSD1 in gene regulation. Its high potency and selectivity make it a precise instrument for dissecting the epigenetic mechanisms underlying various cellular processes. The ability of OG-L002 to modulate key signaling pathways such as Notch and PI3K/Akt/mTOR underscores its potential as a therapeutic agent in diseases characterized by the dysregulation of these pathways, including various cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of OG-L002 and its target, LSD1.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. OG-L002 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 4. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Herpes Simplex Virus 1 ICP4 Forms Complexes with TFIID and Mediator in Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Herpes simplex viral nucleoprotein creates a competitive transcriptional environment facilitating robust viral transcription and host shut off - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for OG-L002 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1] LSD1 plays a crucial role in tumorigenesis and viral infections by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes and regulation of viral gene expression. Inhibition of LSD1 by OG-L002 has been shown to reactivate silenced genes and suppress the expression of oncogenes, making it a promising candidate for cancer therapy and antiviral drug development. In a cell-free assay, OG-L002 exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1.[1]

These application notes provide detailed protocols for utilizing OG-L002 in cell culture-based assays to assess its effects on cell viability, apoptosis, and gene expression in HeLa cells, a commonly used human cervical cancer cell line.

Data Summary

The following tables summarize representative quantitative data obtained from experiments with OG-L002 on HeLa cells.

Table 1: Cell Viability (MTT Assay)

| OG-L002 Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |

| 10 | 24 | 85 |

| 25 | 24 | 65 |

| 50 | 24 | 40 |

| 0 (Control) | 48 | 100 |

| 10 | 48 | 70 |

| 25 | 48 | 45 |

| 50 | 48 | 25 |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| OG-L002 Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| 0 (Control) | 48 | 2.5 | 1.0 |

| 25 | 48 | 15.8 | 5.2 |

| 50 | 48 | 28.3 | 10.7 |

Table 3: Gene Expression Analysis (qRT-PCR)

| Target Gene | OG-L002 Concentration (µM) | Treatment Time (hours) | Fold Change in Gene Expression |

| p21 | 50 | 24 | 3.5 |

| BAX | 50 | 24 | 2.8 |

| BCL-2 | 50 | 24 | 0.4 |

Experimental Protocols

Cell Culture and Maintenance of HeLa Cells

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 5-7 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

-

HeLa cells

-

OG-L002 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of OG-L002 in culture medium from a concentrated stock.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of OG-L002 (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24 and 48 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

HeLa cells

-

OG-L002

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

-

Treat the cells with the desired concentrations of OG-L002 (e.g., 25 and 50 µM) for 48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[2]

Gene Expression Analysis (qRT-PCR)

Materials:

-

HeLa cells

-

OG-L002

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., p21, BAX, BCL-2) and a reference gene (e.g., GAPDH)

Protocol:

-

Seed HeLa cells in 6-well plates and treat with OG-L002 as described for the apoptosis assay.

-

After 24 hours of treatment, harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and reference genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[3]

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

References

Application Notes and Protocols for OG-L002 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] Proper preparation of OG-L002 stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of OG-L002 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for OG-L002.

| Property | Value | Source |

| Molecular Weight | 225.29 g/mol | [1][3][4][6] |

| CAS Number | 1357302-64-7 | [1][3][5][6] |

| Solubility in DMSO | ≥ 22.5 mg/mL (≥ 100 mM) | [2] |

| Solubility in Ethanol | 19 mg/mL (84.33 mM) | [1][6] |

| Solubility in Water | Insoluble | [1][6] |

| Recommended Powder Storage | -20°C for up to 3 years | [1] |

| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1] |

| In Vitro IC50 (LSD1) | 20 nM | [1][2][3][4][5][6] |

Experimental Protocol: Preparation of OG-L002 Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of OG-L002 in DMSO.

Materials:

-

OG-L002 powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or heat block set to 37°C

Procedure:

-

Pre-warming: Allow the OG-L002 powder vial and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of OG-L002 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.25 mg of OG-L002.

-

Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)

-

Mass (mg) = 0.001 L x 0.010 mol/L x 225.29 g/mol x 1000 mg/g = 2.25 mg

-

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the OG-L002 powder. For a 10 mM solution from 2.25 mg of powder, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the OG-L002 powder is completely dissolved.[7] Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Note on DMSO Quality: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of OG-L002.[1]

Visualizations

Experimental Workflow

Caption: Workflow for preparing OG-L002 stock solution.

Signaling Pathway of OG-L002 Action

Caption: OG-L002 inhibits LSD1, altering histone methylation.

Applications and Further Considerations

OG-L002 has been utilized in a variety of research applications, primarily focusing on its ability to inhibit LSD1.

-

Virology: OG-L002 has been shown to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) from latency by inhibiting viral immediate-early gene expression.[1][2][4][5]

-

Oncology: As LSD1 is overexpressed in many cancers, inhibitors like OG-L002 are valuable tools for studying cancer epigenetics.

-

Hematology: Studies have demonstrated that OG-L002 can stimulate fetal hemoglobin synthesis, suggesting its potential as a therapeutic agent for sickle cell disease.[8]

When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[9] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments to account for any solvent effects. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 are often required to maintain solubility in aqueous environments.[1][6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. scbt.com [scbt.com]

- 4. OG-L002 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. lifetein.com [lifetein.com]

- 8. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: Optimal OG-L002 Concentration for In Vitro Assays

Introduction OG-L002 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] LSD1 is implicated in various cellular processes, including differentiation, and its dysregulation is linked to several diseases, notably cancer and viral infections.[1][3] OG-L002 has been demonstrated to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) by preventing the LSD1-mediated demethylation of repressive histone marks on viral gene promoters.[4] These notes provide a summary of effective concentrations and detailed protocols for the use of OG-L002 in various in vitro assays.

Data Presentation: Quantitative Summary

The optimal concentration of OG-L002 is highly dependent on the assay type, distinguishing between cell-free enzymatic assays and cell-based functional assays.

Table 1: Biochemical and Enzymatic Activity of OG-L002

| Target Enzyme | Assay Type | IC50 Value | Selectivity vs. LSD1 | Reference |

| LSD1 (KDM1A) | Cell-Free Demethylase Assay | 20 nM | - | [1][5] |

| MAO-B | Cell-Free Assay | 0.72 µM | 36-fold | [5] |

| MAO-A | Cell-Free Assay | 1.38 µM | 69-fold | [5] |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

| Assay Type | Cell Line(s) | Effective Concentration | Observed Effect | Reference |

| Viral Gene Expression Inhibition | HFF (Human Foreskin Fibroblast) | ~3 µM (IC50) | Potent inhibition of HSV Immediate Early (IE) gene expression. | [1][4][5] |

| Viral Gene Expression Inhibition | HeLa | ~10 µM (IC50) | Potent inhibition of HSV Immediate Early (IE) gene expression. | [1][4][5] |

| Viral Yield Reduction | HeLa, HFF | 50 µM | ~100-fold reduction in progeny virus production. | [1][4] |

| Chromatin Modification | HeLa, HFF | 50 µM | Increased levels of repressive H3K9-me2 on viral IE gene promoters.[1][5] | [1][5] |

| Cytotoxicity | HeLa, HFF | Up to 50 µM | No significant toxicity observed after 12-hour treatment. | [4][5] |

| Viral Reactivation Blockade | Mouse Ganglion Explant | 10 µM - 50 µM | Significant repression of HSV-1 reactivation from latency.[4] | [4] |

Signaling Pathway and Mechanism of Action

OG-L002 exerts its primary effect by inhibiting the demethylase activity of LSD1. During lytic HSV infection, LSD1 is recruited to the promoters of viral Immediate Early (IE) genes, where it removes repressive dimethyl marks on histone H3 lysine 9 (H3K9me2). This epigenetic modification leads to transcriptional activation of viral genes, initiating the replication cycle. By inhibiting LSD1, OG-L002 ensures the maintenance of the repressive H3K9me2 marks, effectively silencing viral gene expression and blocking viral replication.

Caption: Mechanism of OG-L002 action on a viral gene promoter.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. It is crucial to include proper controls in all assays, such as a DMSO vehicle control, a positive control inhibitor (e.g., Tranylcypromine - TCP), and untreated cells.[4][5]

Protocol 1: Cell-Free LSD1 Demethylation Assay (Peroxidase-Coupled)

This assay quantifies the enzymatic activity of LSD1 by measuring the hydrogen peroxide (H2O2) produced during the demethylation process.

Caption: Workflow for the cell-free LSD1 demethylation assay.

Methodology:

-

Prepare 10-fold serial dilutions of OG-L002 and control compounds in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl). The final DMSO concentration should be kept constant, typically at 0.5%.[3]

-

In a 96-well or 384-well black plate, pre-incubate the compound dilutions with recombinant human LSD1 enzyme (e.g., 86.2 nM) on ice for 15 minutes.[3]

-

Initiate the enzymatic reaction by adding a dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4) at a concentration corresponding to its Km value.[3]

-

Incubate the reaction at 25°C for 1 hour.[3]

-

Add Amplex Red and horseradish peroxidase according to the manufacturer's recommendations to detect the H2O2 byproduct.[3][5]

-

Incubate for an additional 5 minutes at room temperature, protected from light.[3]

-

Measure the fluorescence signal using a microplate reader (Excitation: ~540 nm; Emission: ~590 nm).[3]

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the log of the inhibitor concentration.[5]

Protocol 2: Cellular Cytotoxicity Assay

This protocol determines the concentration at which OG-L002 may become toxic to cells, establishing a therapeutic window for functional assays.

Caption: General workflow for a cell-based cytotoxicity assay.

Methodology:

-

Seed HeLa or HFF cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of OG-L002 in culture medium.

-

Treat the cells with the desired concentrations of OG-L002 (a range up to 50 µM is recommended). Include a positive control for cytotoxicity (e.g., saponin) and a vehicle control (DMSO).[5]

-

Incubate the plate at 37°C for a specified duration, such as 12 hours.[5]

-

Add a cell viability reagent such as Resazurin or MTT to each well according to the manufacturer's protocol.[6]

-

Incubate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.[6]

-

Measure the resulting fluorescence or absorbance with a microplate reader.

-

Normalize the results to the DMSO vehicle control to determine the percentage of cell viability at each concentration.

Protocol 3: HSV Immediate Early (IE) Gene Expression Assay

This assay quantifies the ability of OG-L002 to inhibit the transcription of key viral genes necessary for replication.

Caption: Workflow for viral gene expression analysis by qRT-PCR.

Methodology:

-

Seed HeLa or HFF cells in a suitable multi-well plate and allow them to grow to confluence.[4]

-

Pre-treat the cells with a range of OG-L002 concentrations (e.g., ~3 µM for HFF, ~10 µM for HeLa) or a DMSO control for 4 to 5 hours.[4]

-

Infect the cells with HSV-1 at a low multiplicity of infection (e.g., 0.1 PFU/cell).[4]

-

At 2 hours post-infection, wash the cells and harvest them for RNA extraction.[4]

-

Isolate total RNA using a commercial kit and assess its quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for viral immediate-early genes (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g., S15).[4]

-

Calculate the relative expression of the viral genes, normalizing to the housekeeping gene and comparing the levels in OG-L002-treated cells to the DMSO-treated control cells.[4]

References

- 1. apexbt.com [apexbt.com]

- 2. OG-L002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Selective LSD1/KDM1A Inhibitor Epigenetically Blocks Herpes Simplex Virus Lytic Replication and Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for OG-L002 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 is a potent and highly selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 plays a critical role in various biological processes, including viral gene expression and hematopoiesis, making it a promising therapeutic target.[5][6][7] These application notes provide detailed protocols for the in vivo administration and dosage of OG-L002 based on preclinical studies in mouse models of Herpes Simplex Virus (HSV) infection and Sickle Cell Disease (SCD).

Mechanism of Action

OG-L002 functions as a potent inhibitor of LSD1 with an IC50 of approximately 20 nM in cell-free assays.[1][3] It demonstrates significant selectivity for LSD1 over other monoamine oxidases, such as MAO-A and MAO-B.[1][3] The primary mechanism of action involves the inhibition of LSD1's demethylase activity, which leads to an increase in repressive histone methylation marks (e.g., H3K9me2) on target gene promoters.[2] In the context of viral infections like HSV, this epigenetic modification results in the suppression of viral immediate early (IE) gene expression, thereby blocking lytic replication and reactivation from latency.[2][6] In hematological disorders like SCD, inhibition of LSD1 has been shown to stimulate fetal hemoglobin (HbF) synthesis.[5][8]

Caption: Mechanism of action of OG-L002 as an LSD1 inhibitor.

In Vivo Administration Data

The following tables summarize the administration routes and dosages of OG-L002 used in various in vivo studies.

Table 1: OG-L002 Dosage in Herpes Simplex Virus (HSV) Mouse Model

| Animal Model | Administration Route | Dosage Range | Treatment Duration | Key Findings | Reference |

| BALB/c mice (HSV-2 infected) | Intraperitoneal (IP) | 6 - 40 mg/kg/day | 7 days | Dose-dependent repression of primary HSV infection.[6] | [6] |

| BALB/c mice (HSV-2 infected) | Intraperitoneal (IP) | ~50 mg/kg | Not Specified | Represses HSV reactivation from latency in a ganglion explant model.[1] | [1] |

Table 2: OG-L002 Dosage in Sickle Cell Disease (SCD) Mouse Model

| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| SCD mice | Not Specified | 1 µg/g/day (1 mg/kg/day) | 4 weeks | Increased F-cells, induced γ-globin mRNA, and improved anemia.[5][8] | [5][8] |

Experimental Protocols

Protocol 1: Preparation of OG-L002 for In Vivo Administration

This protocol is adapted for preparing a solution suitable for intraperitoneal injection in mice.

Materials:

-

OG-L002 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Deionized water (ddH2O), sterile

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Stock Solution Preparation: Prepare a 20 mg/mL stock solution of OG-L002 in fresh, anhydrous DMSO. Ensure the powder is completely dissolved. This stock solution should be prepared fresh.

-

Vehicle Preparation (for a 1 mL final volume):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 50 µL of the 20 mg/mL OG-L002 DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

-

Final Concentration: This procedure results in a 1 mg/mL solution of OG-L002. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.

-

Administration: The mixed solution should be used immediately for optimal results.[1] Administer the appropriate volume to the animal based on its weight to achieve the target dosage (e.g., for a 10 mg/kg dose in a 20g mouse, inject 200 µL of the 1 mg/mL solution).

Caption: Workflow for preparing OG-L002 for in vivo administration.

Protocol 2: In Vivo Efficacy Study in an HSV Infection Model

This protocol provides a general framework for evaluating OG-L002 in an acute HSV infection model.

Animal Model:

-

BALB/c female mice, 6-8 weeks old.

Experimental Procedure:

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Treatment:

-

Randomly assign mice to a vehicle control group and one or more OG-L002 treatment groups (e.g., 6, 10, 20, 40 mg/kg/day).

-

Prepare the OG-L002 formulation as described in Protocol 1.

-

Administer the assigned treatment via intraperitoneal (IP) injection daily for 7 days.

-

-

Infection:

-

On day 7 of treatment, infect the mice with a lethal dose (e.g., LD90) of HSV-2 (strain MS).[6] The specific route of infection (e.g., intravaginal) will depend on the experimental goals.

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of disease (e.g., weight loss, genital pathology, mortality) for at least 14-21 days post-infection.

-

At selected time points (e.g., 3 and 5 days post-infection), a subset of animals may be euthanized to collect dorsal root ganglia.

-

Analyze the collected ganglia for viral DNA levels using qPCR to determine the effect of OG-L002 on viral replication.[6]

-

Caption: Experimental workflow for an in vivo HSV infection study.

Protocol 3: In Vivo Efficacy Study in an SCD Mouse Model

This protocol outlines a study to assess the ability of OG-L002 to induce fetal hemoglobin.

Animal Model:

-

Townes model sickle cell disease (SCD) mice.

Experimental Procedure:

-

Acclimatization: House mice under standard conditions and allow them to acclimatize.

-

Treatment:

-

Sample Collection:

-

Collect peripheral blood samples from the mice at baseline and at the end of the 4-week treatment period.

-

-

Analysis:

-

Reticulocyte Counting: Quantify reticulocytes by flow cytometry after staining whole blood with thiazole orange to assess anemia.[5]

-

F-cell Analysis: Stain whole blood with an anti-human HbF antibody and analyze by flow cytometry to determine the percentage of HbF-containing red blood cells (F-cells).[5]

-

Gene Expression: Isolate RNA from blood cells and perform RT-qPCR to measure the expression levels of γ-globin mRNA.[8]

-

Hematology: Perform complete blood counts (CBC) to analyze parameters such as red blood cell (RBC) numbers and hematocrit.[8]

-

Safety and Toxicology

In vitro studies on HeLa and HFF cells have shown no significant cytotoxicity at concentrations effective for inhibiting viral replication.[1] However, one study noted that OG-L002 only affected the growth of human induced pluripotent stem cells (hiPSCs) at high concentrations (> 40 μM) that may be unachievable in vivo.[9] Comprehensive in vivo toxicology studies, including maximum tolerated dose (MTD) and potential off-target effects, are recommended for any new experimental model.

Conclusion

OG-L002 is a valuable research tool for investigating the therapeutic potential of LSD1 inhibition in virology and hematology. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific animal models and experimental objectives. Careful formulation and consistent administration are critical for obtaining reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. OG-L002 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 4. OG-L002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

Application Notes and Protocols: OG-L002 Treatment of HeLa and HFF Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific small-molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation.[4] Aberrant LSD1 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections.[4][5] In oncology, the overexpression of LSD1 is observed in numerous malignancies and is associated with poor prognosis.[4][6] OG-L002 exhibits high selectivity for LSD1 with an IC50 of 20 nM.[1][2][3] These application notes provide detailed protocols for the treatment of human cervical cancer cells (HeLa) and human foreskin fibroblasts (HFF) with OG-L002 and for assessing its biological effects.

Data Presentation

Table 1: In Vitro Efficacy of OG-L002

| Parameter | Cell Line | Value | Reference |

| IC50 (LSD1 Inhibition, cell-free) | - | 20 nM | [1][2][3] |

| IC50 (HSV IE Gene Expression) | HeLa | ~10 µM | [2][7] |

| IC50 (HSV IE Gene Expression) | HFF | ~3 µM | [2][7] |

| Viral Yield Reduction (HSV-1) | HeLa & HFF | ~100-fold | [2][7] |

| Cytotoxicity (CC50) | HeLa & HFF | >50 µM | [7] |

Table 2: Selectivity of OG-L002

| Target | IC50 | Fold Selectivity vs. LSD1 | Reference |

| LSD1 | 20 nM | 1x | [1] |

| MAO-B | 720 nM | 36x | [1][3] |

| MAO-A | 1380 nM | 69x | [1][3] |

Signaling Pathway

The primary mechanism of action of OG-L002 involves the inhibition of LSD1, leading to alterations in histone methylation status and subsequent changes in gene expression. In the context of viral infection, particularly with Herpes Simplex Virus (HSV), LSD1 is recruited to viral immediate early (IE) gene promoters, where it demethylates repressive histone marks (H3K9me2), facilitating viral gene transcription. By inhibiting LSD1, OG-L002 prevents the removal of these repressive marks, leading to the silencing of viral IE genes and a potent antiviral effect.[2][7]

Caption: Mechanism of OG-L002 action on viral gene expression.

Experimental Protocols

Preparation of OG-L002 Stock Solution

Materials:

-

OG-L002 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of OG-L002 by dissolving the powder in fresh DMSO.[2]

-

Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.[2] For long-term storage, -80°C is recommended.

Cell Culture and Maintenance

Materials:

-

HeLa cells and HFF cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HeLa and HFF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

This protocol determines the concentration of OG-L002 that is toxic to the cells.

Caption: Workflow for determining the cytotoxicity of OG-L002.

Protocol:

-

Seed HeLa or HFF cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of OG-L002 in culture medium. A final concentration range of 0.1 µM to 100 µM is recommended. Include a DMSO-only control corresponding to the highest concentration of DMSO used.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of OG-L002 or DMSO control.

-

Incubate the plate for 12 hours.[1]

-

Assess cell viability using a standard method such as MTT, MTS, or a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the 50% cytotoxic concentration (CC50).

Inhibition of Viral Gene Expression (Example: HSV-1)

This protocol is designed to assess the inhibitory effect of OG-L002 on viral gene expression.

Protocol:

-

Seed HeLa or HFF cells in 6-well plates and grow to 90-95% confluency.

-

Pretreat the cells with the desired concentrations of OG-L002 (e.g., 1 µM, 3 µM, 10 µM, 50 µM) or DMSO control for 4 hours.[7]

-

Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 PFU/cell.[7]

-

After a 2-hour incubation with the virus, harvest the cells.[7]

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-